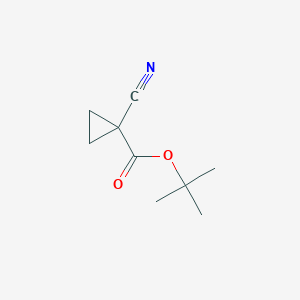

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester

Description

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester (CAS 1414958-19-2) is a cyclopropane derivative featuring a cyano (-CN) substituent and a tert-butyl ester group. The cyclopropane ring introduces significant ring strain, enhancing reactivity, while the tert-butyl ester provides steric protection for the carboxylic acid moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications, where its stability and functional groups enable controlled transformations .

Properties

IUPAC Name |

tert-butyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWBPXNKDXMTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179691 | |

| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-19-2 | |

| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Ethyl 1-Cyanocyclopropanecarboxylate (CAS 6914-73-4)

- Structural Differences : Replaces the tert-butyl ester with an ethyl ester.

- Physical Properties: Lower molecular weight (C₇H₉NO₂ vs. C₉H₁₃NO₂ for tert-butyl analog) likely results in reduced boiling point and higher volatility .

- However, the tert-butyl group offers superior thermal stability, as shown by thermolysis activation energies of 116–125 kJ/mol for tert-butyl esters in polymer systems .

- Applications : Ethyl esters are more cost-effective for small-scale reactions, while tert-butyl esters are preferred in multi-step syntheses requiring acid-labile protection .

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS 345965-53-9)

- Structural Differences: Substitutes the cyano group with a bromophenyl moiety.

- Physical Properties: Higher density (1.355 g/cm³) and boiling point (326.8°C) compared to the cyano analog, attributed to the bromine atom’s mass and polarizability .

- Applications: Bromophenyl derivatives are common in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas cyano analogs are utilized in nitrile-to-amide or acid transformations .

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5)

- Structural Differences: Replaces the cyano group with a Boc-protected amino (-NHBoc) group.

- Reactivity: The Boc group is acid-labile, enabling deprotection under mild acidic conditions. In contrast, the cyano group requires stronger conditions (e.g., hydrolysis with H₂SO₄) for conversion to carboxylic acids .

- Applications: Boc-protected amino acids are pivotal in peptide synthesis, while cyano derivatives are intermediates in heterocycle formation (e.g., tetrazoles) .

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

- Structural Differences : Cyclopentane ring replaces cyclopropane, eliminating ring strain.

- Reactivity: Reduced ring strain in cyclopentane decreases electrophilicity compared to the highly strained cyclopropane system. The cyano group’s acidity (pKa ~3.5–4.5) may also differ due to conformational effects .

- Applications : Cyclopentane derivatives are more stable in biological systems, whereas cyclopropanes are leveraged for their unique reactivity in drug design .

Key Research Findings

- Thermal Stability : Tert-butyl esters exhibit higher thermal stability (activation energy ~116–125 kJ/mol) compared to linear esters, making them suitable for high-temperature applications like polymer lithography .

- Reactivity Trends: Cyano-substituted cyclopropanes undergo nucleophilic additions more readily than bromophenyl analogs due to enhanced electrophilicity .

- Safety Considerations: Tert-butyl esters with cyano groups may pose inhalation and dermal hazards, similar to other irritant esters (e.g., skin/eye irritation per ) .

Biological Activity

1-Cyano-cyclopropanecarboxylic acid tert-butyl ester is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is primarily utilized in the synthesis of various organic compounds. Its role as a building block in chemical reactions is crucial, particularly in the formation of carbon-carbon bonds. The compound is known to interact with enzymes and proteins, facilitating biochemical reactions essential for synthesizing amidine-based inhibitors, which are vital in therapeutic research.

Cellular Effects

This compound significantly influences cellular processes by modulating cell signaling pathways and gene expression. It can alter enzyme activity, impacting metabolic flux and the concentration of specific metabolites within cells. For example, studies indicate that it can enhance or inhibit the activity of certain enzymes, leading to varied metabolic outcomes.

The molecular mechanism underlying the biological activity of this compound involves its binding to specific enzymes. This interaction can either activate or inhibit enzymatic functions, thereby influencing gene expression and overall cellular metabolism. The cyano group present in the compound participates in various chemical reactions, forming reactive intermediates that engage with biomolecules at the molecular level.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters and binding proteins. These interactions dictate its localization and accumulation across different cellular compartments, which is critical for its biological efficacy.

Subcellular Localization

The compound's localization is directed by targeting signals and post-translational modifications that guide it to particular organelles. This subcellular targeting is essential for exerting its biochemical effects effectively.

Research Applications

This compound finds applications across various scientific fields:

- Chemistry : Used as a precursor in synthesizing more complex organic molecules.

- Biology : Investigated for its potential roles in enzyme mechanism studies and as a scaffold for biologically active compounds.

- Industry : Employed in producing specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

To understand the unique characteristics of this compound, it can be compared with similar compounds:

| Compound | Key Features |

|---|---|

| Cyclopropanecarboxylic acid | Lacks cyano group; less reactive |

| Cyclopropanecarboxylic acid methyl ester | Similar structure; different reactivity due to methyl group |

| 1-Aminocyclopropanecarboxylic acid | Contains amino group; different chemical properties |

The presence of both the cyano group and cyclopropane ring imparts unique reactivity and stability to this compound, making it valuable in synthetic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in developing new therapeutic agents. For instance, its derivatives have shown promise as inhibitors in various enzyme systems, including those involved in inflammatory pathways . Additionally, investigations into its role as a precursor for biologically active molecules have yielded compounds with notable antimicrobial and anticancer properties.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an amidine-based inhibitor |

| Antimicrobial Activity | Exhibited significant activity against various pathogens |

| Anticancer Properties | Potential applications in cancer therapeutics have been explored |

Q & A

Q. How can researchers optimize the synthesis of 1-cyano-cyclopropanecarboxylic acid tert-butyl ester?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and solvent selection : Reactions involving cyclopropane derivatives often require low temperatures (−20°C to 0°C) to minimize side reactions, with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) chosen for their inertness .

- Catalyst use : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) may enhance esterification efficiency .

- Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy to track cyclopropane ring formation and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the tert-butyl ester group .

- Avoid exposure to moisture or acidic vapors, as tert-butyl esters are susceptible to acid-catalyzed cleavage .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the cyclopropane ring geometry (e.g., cis/trans isomerism) and tert-butyl ester integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]⁺) and detect impurities .

- X-ray crystallography : For unambiguous structural determination, particularly if novel stereochemistry is suspected .

Advanced Research Questions

Q. How does the tert-butyl ester group influence hydrolysis mechanisms in acidic conditions?

Methodological Answer:

- Acid sensitivity : The tert-butyl ester undergoes hydrolysis in the presence of strong protic acids (e.g., trifluoroacetic acid, TFA) via a two-step mechanism: protonation of the ester oxygen followed by nucleophilic attack by water .

- Neutralization strategies : Additives like N,N-diisopropylethylamine (DIPEA) can neutralize generated HBr during reactions, preventing premature decomposition .

- Kinetic studies : Monitor hydrolysis rates using pH-stat titration or in situ IR spectroscopy to optimize reaction times .

Q. How should researchers address contradictory data on thermal stability?

Methodological Answer:

- Controlled degradation studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, some tert-butyl esters degrade above 150°C, but cyclopropane rings may lower this threshold .

- Comparative analysis : Cross-reference stability data with structurally similar compounds (e.g., ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate) to identify trends in steric or electronic effects .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Steric directing : The tert-butyl group’s bulkiness can direct nucleophiles (e.g., amines, thiols) to less hindered positions on the cyclopropane ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like crown ethers can stabilize transition states .

- Computational modeling : Density functional theory (DFT) calculations predict reactive sites by analyzing electron density distributions .

Q. How can researchers evaluate its potential bioactivity in drug discovery?

Methodological Answer:

- In vitro assays : Screen against target enzymes (e.g., serine hydrolases) using fluorescence-based activity assays. For example, measure IC₅₀ values to assess inhibitory potency .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation, a critical step in pharmacokinetic profiling .

- Structural analogs : Compare bioactivity with derivatives like 4-(2-bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.